

## Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ddr1-IN-5 |           |
| Cat. No.:            | B8242455  | Get Quote |

#### Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2] This interaction triggers a slow but sustained kinase activation, initiating downstream signaling cascades that regulate crucial cellular processes, including proliferation, differentiation, migration, and extracellular matrix (ECM) remodeling.[3] [4][5] Aberrant DDR1 expression and signaling are implicated in the progression of numerous diseases, including various cancers (such as breast, lung, and pancreatic), fibrosis, and inflammatory conditions.[3][6][7] This has positioned DDR1 as a compelling therapeutic target for drug development.

**Ddr1-IN-5** is a potent and selective small-molecule inhibitor of DDR1. This technical guide provides an in-depth overview of **Ddr1-IN-5**, summarizing its inhibitory activity, detailing relevant experimental protocols, and illustrating the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working on DDR1-targeted therapies.

### **Data Presentation**

The following tables summarize the quantitative data for **Ddr1-IN-5**'s inhibitory activity.

Table 1: In Vitro Potency of **Ddr1-IN-5** 



| Target       | Assay Type          | IC50 (nM) | Reference |
|--------------|---------------------|-----------|-----------|
| DDR1         | Kinase Activity     | 7.36      | [8]       |
| DDR1b (Y513) | Autophosphorylation | 4.1       | [8]       |

Table 2: Cellular Activity of Ddr1-IN-5

| Cell Line                                | Assay                  | Effect     | IC50 / CC50 | Reference |
|------------------------------------------|------------------------|------------|-------------|-----------|
| LX-2 (Human<br>Hepatic Stellate<br>Cell) | Collagen<br>Production | Inhibition | 62 nM       | [8]       |
| LX-2 (Human<br>Hepatic Stellate<br>Cell) | Cytotoxicity           | -          | >40 μM      | [8]       |

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the evaluation and application of kinase inhibitors. The following are representative protocols relevant to the study of **Ddr1-IN-5**.

### **In Vitro Kinase Assay**

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the DDR1 kinase domain.

#### Methodology:

Reagents: Recombinant human DDR1 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
 Ddr1-IN-5 is prepared in a series of dilutions.

#### Procedure:

• The DDR1 enzyme is pre-incubated with varying concentrations of **Ddr1-IN-5** in a kinase reaction buffer.



- The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is terminated by adding a stop solution (e.g., EDTA).
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [y-32P]ATP or non-radioactive methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
- Data Analysis: The percentage of inhibition at each **Ddr1-IN-5** concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a doseresponse curve.

#### **Cell-Based DDR1 Autophosphorylation Assay**

This assay measures the ability of an inhibitor to block DDR1 activation in a cellular context.

#### Methodology:

- Cell Culture: Cells endogenously expressing or overexpressing DDR1 (e.g., U2OS, AsPC-1)
   are cultured to sub-confluency.[7][10]
- Serum Starvation: Cells are typically serum-starved for several hours to reduce basal signaling activity.
- Inhibitor Treatment: Cells are pre-treated with various concentrations of Ddr1-IN-5 or a vehicle control (DMSO) for 1-2 hours.[10]
- Collagen Stimulation: DDR1 is activated by adding its ligand, collagen I (e.g., 10 μg/mL), to the culture medium for a specified duration (e.g., 2 hours).[10]
- Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer contains 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, with added NaF and Na3VO4.[10]

## Foundational & Exploratory





#### · Western Blotting:

- Protein concentrations of the lysates are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513 or Y792).
- The membrane is subsequently stripped and re-probed with an antibody for total DDR1 as a loading control.
- Data Analysis: The band intensities for phosphorylated and total DDR1 are quantified using densitometry software. The ratio of p-DDR1 to total DDR1 is calculated, and the IC50 value is determined from the dose-response curve.[10]





Click to download full resolution via product page

Workflow for DDR1 Autophosphorylation Assay.

# Mechanism of Action and Signaling Pathways DDR1 Signaling Pathway



## Foundational & Exploratory

Check Availability & Pricing

Upon binding to collagen in the extracellular matrix, DDR1 undergoes dimerization and clustering, leading to the autophosphorylation of multiple tyrosine residues within its intracellular domain.[11][12] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, such as Shc and the p85 subunit of PI3K.[1] Activation of DDR1 subsequently triggers several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration. [3][11][12]





Click to download full resolution via product page

Simplified DDR1 Signaling Pathway.

## **Inhibitory Mechanism of Ddr1-IN-5**



While the specific binding mode of **Ddr1-IN-5** is not detailed in the available literature, many selective kinase inhibitors targeting DDR1, such as the well-characterized DDR1-IN-1, function as "Type II" inhibitors.[9][13] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP from binding productively. This mechanism confers a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor functions in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 5. DDR1-targeted therapies: current limitations and future potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of discoidin domain receptor 1 in gastrointestinal tumors Zhu Digestive Medicine Research [dmr.amegroups.org]
- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8242455#ddr1-in-5-as-a-selective-ddr1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com